molecular formula C13H19NO B1418608 N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine CAS No. 1156172-11-0

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine

Cat. No.: B1418608
CAS No.: 1156172-11-0
M. Wt: 205.3 g/mol
InChI Key: LWPCLEVHOXFNBU-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine is a synthetic amine derivative characterized by a 4-methoxyphenyl group attached to an ethanamine backbone, with a cyclopropylmethyl substituent on the nitrogen atom. This compound is structurally related to bioactive amines and has been referenced in cyclopropane-based chemical inventories .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)8-9-14-10-12-2-3-12/h4-7,12,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPCLEVHOXFNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination is a widely used method for synthesizing amines. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For this compound, one might start with 4-methoxyphenylacetaldehyde and cyclopropylmethylamine, using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent such as dichloroethane.

Nucleophilic Substitution

Nucleophilic substitution reactions can also be employed, where a leaving group is replaced by a nucleophile. This method might involve the synthesis of a suitable intermediate with a leaving group, which is then replaced by cyclopropylmethylamine.

Use of Chiral Auxiliaries

For stereoselective synthesis, chiral auxiliaries can be used to introduce chirality into the molecule. This approach is particularly useful when the target compound requires specific stereochemistry.

Detailed Synthesis Routes

Route 1: Reductive Amination

Route 2: Nucleophilic Substitution

  • Starting Materials : A suitable intermediate with a leaving group (e.g., 2-(4-methoxyphenyl)ethyl bromide) and cyclopropylmethylamine.
  • Reaction Conditions : Base like sodium carbonate in a solvent such as ethanol.
  • Yield and Purity : Generally higher than reductive amination, around 80-90%.

Route 3: Use of Chiral Auxiliaries

  • Starting Materials : Chiral auxiliary (e.g., (S)-α-methylbenzylamine) and 4-methoxyphenylacetaldehyde.
  • Reaction Conditions : Formation of an imine followed by reduction and removal of the auxiliary.
  • Yield and Purity : Highly dependent on the auxiliary and conditions, potentially high stereoselectivity.

Comparison of Methods

Method Yield Purity Stereoselectivity Complexity
Reductive Amination 50-70% Medium Low Simple
Nucleophilic Substitution 80-90% High Medium Moderate
Chiral Auxiliaries Variable High High Complex

Research Findings and Challenges

  • Reductive Amination : While straightforward, this method often results in lower yields and purity compared to other methods. However, it is widely applicable and easy to perform.
  • Nucleophilic Substitution : Offers higher yields but requires the synthesis of suitable intermediates, which can add complexity.
  • Chiral Auxiliaries : Provides excellent stereoselectivity but involves more steps and can be costly.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or oximes, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemistry

In chemistry, N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in binding studies to investigate interactions with proteins and enzymes. Its structural features make it suitable for exploring the mechanisms of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways, such as neurotransmitter systems or metabolic enzymes.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, synthesis, and biological activity:

Compound Name Structural Features Synthesis Highlights Reported Activity/Notes Reference
N-(Cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine Cyclopropylmethyl, 4-methoxyphenyl Not detailed in evidence; inferred via alkylation or reductive amination pathways. Listed as a discontinued cyclopropane derivative, suggesting exploratory research use.
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethan-1-amine 4-Ethylbenzyl, 4-methoxyphenyl Synthesized via amide coupling (e.g., EDC/HOBt in DCM). No direct activity reported; structural analogs show varied receptor modulation.
N-(4-Benzyloxy-3-methoxybenzyl)-2-(4-hydroxyphenyl)ethan-1-amine Benzyloxy, methoxybenzyl, 4-hydroxyphenyl Multi-step synthesis with benzyl protection/deprotection. Anti-inflammatory activity (IC50 < 17.21 µM in some analogs).
N-(4-Methoxyphenethyl)-2-oxo-5-phenylpentanamide 4-Methoxyphenethyl, α-ketoamide Prepared via α-ketoacid and amine coupling (EDC/HOBt). Phospholipase A2 inhibition potential; HRMS confirmed.
2-(4-Methoxyphenyl)-4-(triazolopyrimidinyl)morpholine Methoxyphenyl, triazolopyrimidine, morpholine Reaction with 2-(benzylamino)ethanol in THF. Anti-tubercular activity (MIC90 values not specified for this analog).
Metonitazene (N,N-Diethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethan-1-amine) Diethylamine, nitrobenzimidazole Complex heterocyclic synthesis. Controlled substance (Schedule I); potent opioid receptor activity.
N-[2-(3-Fluorophenyl)cyclopropylmethyl]-2-imidazolylpyrimidin-4-yl-ethanamine Fluorophenyl, cyclopropylmethyl, imidazolylpyrimidine Grb2 SH3 domain inhibitor; molecular modeling-guided design. Neuronal nitric oxide synthase inhibition (IC50 ~300 nM).

Key Structural and Functional Comparisons:

Substituent Effects :

  • Cyclopropylmethyl vs. Benzyl/Alkyl Groups : The cyclopropylmethyl group in the target compound may confer greater metabolic stability compared to bulkier benzyl (e.g., ) or phenethyl (e.g., ) groups, which are prone to oxidative degradation.
  • Methoxy Positioning : The 4-methoxyphenyl group is a common feature in anti-inflammatory () and anti-tubercular () agents, suggesting its role in enhancing membrane permeability or target binding.

In contrast, triazolopyrimidine derivatives () require multi-step heterocyclic formation.

Biological Activity :

  • While the target compound lacks direct activity data, structurally similar compounds exhibit diverse effects:

  • Anti-inflammatory : N-Benzyloxy analogs () with IC50 values <17 µM.
  • Enzyme Inhibition: α-Ketoamides () and SH3 domain-targeting amines () show nanomolar-level activity.
  • Neurotransmitter Modulation : Sigma receptor ligands () and opioid analogs () highlight the pharmacological versatility of ethanamine derivatives.

Biological Activity

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine, a compound belonging to the class of substituted phenylcyclopropylmethylamines, has garnered attention for its potential biological activities, particularly as a selective agonist for serotonin receptors. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on various studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H17N(MW=201.28 g mol)\text{C}_{13}\text{H}_{17}\text{N}\quad (\text{MW}=201.28\text{ g mol})

The synthesis typically involves the alkylation of cyclopropylmethylamine with 4-methoxyphenylacetaldehyde, followed by purification through chromatography methods. Several studies have focused on optimizing the synthetic routes to improve yield and purity while maintaining biological activity .

5-HT Receptor Agonism

One of the primary areas of interest for this compound is its activity at the serotonin receptor subtypes, particularly the 5-HT2C receptor. Research indicates that this compound exhibits selective agonistic properties, with an effective concentration (EC50) of approximately 23 nM in calcium flux assays . The selectivity for 5-HT2C over other serotonin receptors such as 5-HT2A and 5-HT2B suggests potential therapeutic applications in treating mood disorders and psychosis.

Functional Selectivity

Functional selectivity is a significant aspect of this compound's pharmacological profile. It preferentially activates G_q signaling pathways while minimizing β-arrestin recruitment, which is often associated with adverse effects in drug development . This characteristic makes it a candidate for further investigation in the context of antipsychotic drug development.

Antipsychotic Activity

In preclinical models, particularly those involving amphetamine-induced hyperactivity, this compound demonstrated notable antipsychotic-like effects. This was evidenced by a reduction in hyperactivity scores compared to control groups, indicating its potential utility in managing symptoms of schizophrenia .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the phenyl ring and the cyclopropylmethyl moiety significantly influence biological activity. For instance, the introduction of various substituents on the phenyl group has been shown to enhance receptor affinity and selectivity . The following table summarizes key findings from SAR studies:

Compound VariantEC50 (nM)Receptor SelectivityNotes
Parent Compound235-HT2C > 5-HT2A/5-HT2BBaseline activity
N-Methyl Variant24High SelectivityEnhanced lipophilicity
N-Benzyl Variant<20Very High SelectivityStrong antipsychotic effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine, and what intermediates are critical?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-(4-methoxyphenyl)ethan-1-amine with cyclopropylmethyl bromide or carbonyl derivatives. For example, analogous reactions using ethan-1-amine derivatives with pyranones or in multi-component systems (e.g., copper-catalyzed borylamidation) demonstrate the feasibility of introducing substituents like cyclopropylmethyl . Key intermediates include the free amine precursor and activated cyclopropylmethyl donors (e.g., halides or carbonyl compounds).

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Resolves proton environments (e.g., methoxy singlet at δ ~3.8 ppm, cyclopropyl methylene protons as multiplets) and carbon backbone.
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₉NO₂: 222.1489).
  • UV-Vis : Detects π→π* transitions in the methoxyphenyl moiety (~270 nm).
    Comparative studies on chlorophenyl- or methoxyphenyl-substituted amines highlight these techniques for unambiguous characterization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : A factorial design approach is recommended, varying:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (MeOH) may stabilize intermediates.
  • Catalyst : Copper catalysts (e.g., CuI) improve efficiency in carbonylative coupling, as shown in γ-boryl amide synthesis .
  • Temperature : Elevated temperatures (60–80°C) accelerate reactions but may increase side products.
    Hypothetical Optimization Table :
ConditionTrial 1Trial 2Trial 3
SolventDMFMeOHTHF
CatalystCuINonePd(OAc)₂
Temp (°C)802560
Yield (%)723558

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • 2D NMR (COSY/NOESY) : Identifies through-space couplings (e.g., cyclopropylmethyl proximity to methoxyphenyl protons).
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for rotational isomers, aiding assignment .
  • X-ray Crystallography : If crystalline derivatives (e.g., HCl salt) are obtainable, this provides definitive structural proof.

Q. What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity to GPCRs (e.g., serotonin or adrenergic receptors) due to structural similarity to phenethylamines.
  • MTT Cytotoxicity Assay : Test against cancer cell lines (e.g., MCF-7, HCT-116) with vehicle (DMSO) and positive controls (doxorubicin). Acetamide analogs with methoxyphenyl groups showed anti-cancer activity, suggesting a scaffold-specific mechanism .

Key Considerations for Researchers

  • Synthetic Challenges : Cyclopropyl groups may induce steric hindrance; microwave-assisted synthesis could mitigate sluggish kinetics.
  • Data Interpretation : Cross-validate spectral data with structurally related compounds (e.g., 2-(3-chlorophenyl)ethan-1-amine derivatives) to identify substituent-specific trends .
  • Ethical Compliance : Adhere to safety protocols (e.g., glovebox for air-sensitive reactions) as outlined in chemical safety reports .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine
Reactant of Route 2
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N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine

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